Sodium peroxide

Analytical Chemistry Geochemistry Rare Earth Element Analysis

Sodium peroxide offers solid-state oxidation and alkaline fluxing capabilities absent in aqueous H₂O₂ or NaOH. For geochemistry, Na₂O₂ fusion at a 1:6 sample ratio completely digests refractory phases like zircon and chromite, outperforming microwave acid digestion for Zr, Nb, Hf, and Ta analysis (RSD <6%). Nuclear facilities use Na₂O₂ fusion at 700°C for near 100% Pu recovery from high-fired PuO₂ residues. Always specify ACS/ISO reagent grade (≥95% assay) with certified trace impurity limits for quantitative accuracy in sensitive applications.

Molecular Formula Na2O2
Molecular Weight 77.978 g/mol
CAS No. 1313-60-6
Cat. No. B049792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium peroxide
CAS1313-60-6
SynonymsDisodium Dioxide;  Disodium Peroxide;  Sodium Oxide (Na2O2)
Molecular FormulaNa2O2
Molecular Weight77.978 g/mol
Structural Identifiers
SMILES[O-][O-].[Na+].[Na+]
InChIInChI=1S/2Na.O2/c;;1-2/q2*+1;-2
InChIKeyPFUVRDFDKPNGAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySOLUBLE IN ACID;  INSOLUBLE IN ALKALI
Freely sol in water, forming sodium hydroxide and hydrogen peroxide, the latter quickly decomp into oxygen and water
Solubility in water: reaction

Sodium Peroxide CAS 1313-60-6 Technical Data Sheet for Scientific Procurement and Application Selection


Sodium peroxide (Na₂O₂) is an inorganic peroxide of the alkali metal sodium, characterized as a yellowish, hygroscopic granular solid with strong oxidizing properties and basic character [1]. It is classified as a strong oxidizer and caustic base, serving simultaneously as an oxidizing agent, an oxygen source via reaction with carbon dioxide or water, and a decomposition reagent for organic and inorganic sample preparation [2]. Unlike hydrogen peroxide, which is an aqueous oxidant requiring stabilization, sodium peroxide provides oxidation power in a solid, high-density form with a standard enthalpy of formation of approximately −513 to −515 kJ/mol [1].

Sodium Peroxide vs. Alternative Oxidants: Why Substitution Compromises Analytical and Process Outcomes


Sodium peroxide cannot be casually substituted with hydrogen peroxide, potassium superoxide, or sodium hydroxide without fundamentally altering reaction outcomes, analytical recovery, or process efficiency. As a solid-state oxidant, Na₂O₂ delivers oxidation power in a dense, anhydrous form with a standard enthalpy of formation of −513 to −515 kJ/mol, unlike aqueous H₂O₂ which is limited to ≤30% concentration for safe handling and is prone to catalytic decomposition in the presence of transition metals [1]. Sodium peroxide undergoes alkaline fusion at elevated temperatures, simultaneously oxidizing and fluxing refractory matrices—a dual functionality absent in both sodium hydroxide (which lacks oxidizing capacity) and hydrogen peroxide (which cannot sustain high-temperature fusion conditions) [2]. This unique combination of thermal stability, solid-state oxidation, and fluxing capability creates performance gaps that direct substitution with class-level analogs cannot bridge.

Quantitative Differentiation of Sodium Peroxide (Na₂O₂) vs. Comparator Compounds in Key Application Dimensions


Sodium Peroxide Fusion Achieves ~20% Higher REE Recovery vs. Acid Digestion in Refractory Ore Analysis

A comparative study of four pretreatment methods for rare earth element (REE) ore analysis demonstrated that open HCl-HNO₃-HF-HClO₄ acid digestion yielded the lowest results, approximately 20% lower than those obtained from alkaline fusion methods including NaOH-Na₂O₂ [1]. A separate method comparison using open HCl-HNO₃-HF-HClO₄-H₂SO₄ acid digestion showed results approximately 5–15% lower than alkaline fusion [1].

Analytical Chemistry Geochemistry Rare Earth Element Analysis

Na₂O₂ Alkali Fusion Provides Higher Accuracy and <6% RSD for Zr, Nb, Hf, Ta vs. Microwave Acid Digestion

A direct head-to-head comparison of Na₂O₂ alkali fusion versus microwave acid digestion for the determination of Zr, Nb, Hf, and Ta in rock samples by ICP-MS demonstrated that the Na₂O₂ fusion method provides higher accuracy and precision with relative standard deviation (RSD) <6% (n=10) compared to microwave digestion [1].

Analytical Chemistry Rock Analysis Trace Element Determination

Complete PuO₂ Recovery Achieved with Na₂O₂ Fusion at 700°C vs. Incomplete HNO₃/HF Leaching of Refractory Residues

Process optimization studies demonstrated that complete recovery of high-fired PuO₂ was obtained by dissolving the Na₂O₂-fused product in 8 M nitric acid following fusion at 700°C for 2 hours with 100% excess in the amount of Na₂O₂ required for complete conversion to the ternary oxide [1]. In contrast, the traditional nitric acid/fluoride dissolving flow sheet was time-consuming and required multiple contacts with fresh dissolving solution to reduce plutonium concentration to discardable levels [1].

Nuclear Materials Processing Actinide Recovery Refractory Oxide Dissolution

Procurement Grade Differentiation: ACS/ISO Reagent Grade Na₂O₂ with ≤0.002% Cl, ≤0.0005% PO₄, ≤0.001% SO₄ Specifications

Commercial sodium peroxide is available in multiple purity grades that directly impact analytical suitability. ACS reagent grade Na₂O₂ (granular, for analysis, ISO) is specified with assay ≥95.0% (manganometric titration), chloride (Cl) ≤0.002%, phosphate (PO₄) ≤0.0005%, sulfate (SO₄) ≤0.001%, total nitrogen ≤0.003%, heavy metals (as Pb) ≤0.002%, Al ≤0.001%, and Fe ≤0.002% . Synthesis grade material offers ≥94.0% to ≤106.0% assay by redox titration but lacks the full trace-element specification profile required for high-sensitivity analytical work .

Reagent Procurement Analytical Chemistry Quality Specification

Recommended Applications for Sodium Peroxide Based on Quantified Performance Differentiation


Refractory Mineral Digestion for ICP-MS Geochemical Analysis

Sodium peroxide sintering or fusion is the preferred sample preparation method for geological materials containing chemically resistant phases such as zircon (ZrSiO₄) and chromite. A systematic study with trachyandesite reference material MTA-1 established that a 1:6 sample-to-Na₂O₂ ratio with 120-minute decomposition time achieves complete digestion and recovery of all analytes, particularly those hosted in zircon [1]. The method yields accurate measurements of SiO₂, Al₂O₃, TiO₂, P₂O₅, and K₂O by ICP-MS when geological reference materials are used for external calibration, and sample solutions remain stable for at least one year [1].

Plutonium Recovery from High-Fired Refractory Oxide Residues

Nuclear materials processing facilities should deploy Na₂O₂ fusion pretreatment for recovering plutonium from refractory high-fired PuO₂ residues and incinerator ash. Process optimization demonstrates that fusion at 700°C for 2 hours with 100% excess Na₂O₂, followed by dissolution in 8 M nitric acid, achieves complete (~100%) recovery of high-fired PuO₂ [1]. For incinerator ash containing 17–18 wt% plutonium, recovery efficiencies range from 90–95% under optimized conditions [1].

High-Precision Zr, Nb, Hf, Ta Determination in Rock Matrices

For quantitative ICP-MS analysis of zirconium, niobium, hafnium, and tantalum in rock samples, Na₂O₂ alkali fusion should be selected over microwave acid digestion based on direct comparative evidence. The Na₂O₂ fusion method provides higher accuracy and achieves relative standard deviation <6% (n=10) across National Standard Reference rock samples, outperforming microwave digestion on both accuracy and precision metrics [1].

ACS/ISO Reagent Grade Procurement for Trace-Sensitive Analytical Workflows

Analytical laboratories conducting ICP-MS, ion chromatography, or trace elemental analysis must specify ACS/ISO reagent grade sodium peroxide (≥95.0% assay) with certified trace impurity limits: Cl ≤0.002%, PO₄ ≤0.0005%, SO₄ ≤0.001%, Fe ≤0.002%, and heavy metals (as Pb) ≤0.002% [1]. Synthesis or technical grade material lacking these specifications should not be substituted for trace-sensitive applications due to risk of chloride, phosphate, or sulfate interference.

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